Cas no 440330-35-8 (N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide)

N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide is a specialized benzamide derivative featuring a 1,2,3-benzotriazin-4-one moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents due to its structural resemblance to bioactive scaffolds. The 2-methoxyethyl substitution enhances solubility, while the benzotriazinone core may contribute to binding affinity via hydrogen bonding interactions. Its synthetic versatility allows for further functionalization at the benzamide or triazinone positions. The compound's stability under physiological conditions makes it suitable for exploratory medicinal chemistry applications. Careful handling is advised due to the reactive 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl group.
N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide structure
440330-35-8 structure
Product Name:N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide
CAS No:440330-35-8
MF:C18H18N4O3
MW:338.360523700714
CID:6001261
PubChem ID:122160691
Update Time:2025-05-30

N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide
    • Benzamide, N-(2-methoxyethyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-
    • SR-01000565158
    • 440330-35-8
    • N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
    • F0916-6746
    • AKOS032456117
    • N-(2-methoxyethyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
    • N-(2-methoxyethyl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
    • SR-01000565158-1
    • Inchi: 1S/C18H18N4O3/c1-25-11-10-19-17(23)14-8-6-13(7-9-14)12-22-18(24)15-4-2-3-5-16(15)20-21-22/h2-9H,10-12H2,1H3,(H,19,23)
    • InChI Key: GYDYELYAMDKGJR-UHFFFAOYSA-N
    • SMILES: C(NCCOC)(=O)C1=CC=C(CN2C(=O)C3=CC=CC=C3N=N2)C=C1

Computed Properties

  • Exact Mass: 338.13789045g/mol
  • Monoisotopic Mass: 338.13789045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 83.4Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • pka: 14.20±0.46(Predicted)

N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide Pricemore >>

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N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide Related Literature

Additional information on N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide

Recent Advances in the Study of N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide (CAS: 440330-35-8)

N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide (CAS: 440330-35-8) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzotriazinone scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its therapeutic efficacy in preclinical models.

The synthesis of N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide involves a multi-step process that ensures high purity and yield. Key steps include the condensation of 4-(aminomethyl)benzoic acid derivatives with 3,4-dihydro-1,2,3-benzotriazin-4-one, followed by functionalization with a 2-methoxyethyl group. Recent advancements in synthetic methodologies have improved the scalability and efficiency of this process, making it more feasible for large-scale production and further pharmacological evaluation.

Pharmacological studies have revealed that N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide exhibits potent inhibitory activity against specific enzymes involved in inflammatory and oncogenic pathways. For instance, it has been shown to selectively inhibit certain kinases that play a critical role in cell proliferation and survival. These findings suggest its potential as a lead compound for the development of novel therapeutics targeting cancer and inflammatory diseases.

In vitro and in vivo studies have further demonstrated the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability. Structural modifications, such as the introduction of the 2-methoxyethyl group, have been found to enhance its solubility and reduce off-target effects, thereby improving its therapeutic index. These properties make it a promising candidate for further clinical development.

Recent research has also explored the potential of N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide in combination therapies. Synergistic effects have been observed when it is co-administered with other chemotherapeutic agents, leading to enhanced efficacy and reduced drug resistance. These findings highlight its potential as a valuable component in multi-drug regimens for complex diseases.

Despite these promising results, challenges remain in the development of N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide as a therapeutic agent. Issues such as potential toxicity, long-term safety, and formulation stability need to be addressed in future studies. Ongoing research is focused on optimizing its chemical structure and delivery systems to overcome these limitations and maximize its clinical potential.

In conclusion, N-(2-methoxyethyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide represents a promising compound with significant therapeutic potential. Its unique chemical structure, combined with its potent biological activity and favorable pharmacokinetic properties, makes it a valuable candidate for further investigation. Continued research efforts are expected to provide deeper insights into its mechanism of action and expand its applications in the treatment of various diseases.

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